L-Lysin-4,4,5,5-d4-Hydrochlorid

Übersicht

Beschreibung

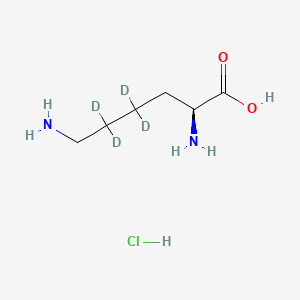

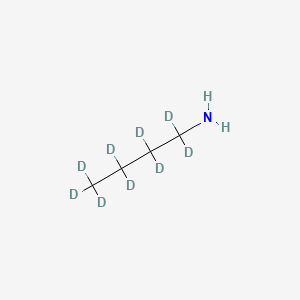

L-Lysine-4,4,5,5-d4 hydrochloride is a variant of the amino acid Lysine, where four of the hydrogen atoms are replaced by deuterium . It is also known as (S)-2,6-Diaminocaproic acid-4,4,5,5-d4 hydrochloride . This compound is used in Stable Isotope Labeling with Amino acids in Cell culture (SILAC), a powerful method to identify and quantify relative differential changes in complex protein samples .

Molecular Structure Analysis

The molecular formula of L-Lysine-4,4,5,5-d4 hydrochloride is H2NCH2(CD2)2CH2CH(NH2)CO2H · HCl . In SILAC experiments, 4,4,5,5-D4 L-lysine and 13C6 15N2 L-lysine are used to generate peptides with 4- and 8-Da mass shifts, respectively, compared to peptides generated with light lysine .Chemical Reactions Analysis

L-Lysine-4,4,5,5-d4 hydrochloride is used in SILAC to generate peptides with specific mass shifts. This allows for the analysis of different experimental conditions with different isotopes of lysine .Physical And Chemical Properties Analysis

The molecular weight of L-Lysine-4,4,5,5-d4 hydrochloride is 186.67 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 186.1073124 g/mol . The topological polar surface area is 89.3 Ų . It has 11 heavy atoms and 4 isotope atoms .Wissenschaftliche Forschungsanwendungen

1. Stabile Isotopenmarkierung mit Aminosäuren in Zellkultur (SILAC) L-Lysin-4,4,5,5-d4-Hydrochlorid wird für SILAC verwendet, eine leistungsstarke Methode zur Identifizierung und Quantifizierung relativer differentieller Veränderungen in komplexen Proteinproben . Dieser Ansatz beinhaltet die in vivo-metabolische Einarbeitung von ‚schweren‘ 13 C- oder 15 N-markierten Aminosäuren in Proteine, gefolgt von Massenspektrometrie (MS) zur beschleunigten und umfassenden Identifizierung, Charakterisierung und Quantifizierung von Proteinen .

Protein-Massenspektrometrie-Analyse

Diese Verbindung wird verwendet, um die Proteinexpression spezifisch mittels Massenspektrometrie zu analysieren . Es handelt sich um ein lyophilisiertes Präparat von L-Lysin-2HCl (4,4,5,5-D4), ausreichend für 10 SILAC-Experimente .

Multiplex-Fähigkeiten

Es stehen verschiedene alternative Isotope von Arginin und Lysin zur Verfügung, die die Analyse mehrerer Behandlungsbedingungen in jedem Experiment ermöglichen . Für Lysin-Dreiplex-Experimente werden 4,4,5,5-D4 L-Lysin und 13 C 6 15 N 2 L-Lysin verwendet, um Peptide mit 4- bzw. 8-Da-Massenschiebungen zu erzeugen, verglichen mit Peptiden, die mit leichtem Lysin erzeugt werden .

Schweres und leichtes L-Lysin und L-Arginin sind die häufigsten Aminosäuren, die für die SILAC-Analyse von tryptischen Peptiden verwendet werden .

RP-HPLC-DAD-Methodenentwicklung und -validierung

Eine neuartige, einfache, sensitive, genaue, kostengünstige, präzise und robuste RP-HPLC-DAD-Methode wurde entwickelt, um L-Lysinhydrochlorid in Bulk-Arzneimittelsubstanzen und Multivitamin-Oral suspensionen zu quantifizieren . Diese Methode ist sehr spezifisch und kostengünstig und erfordert keine Probenvorbereitung und Probenvorbehandlung .

Pharmazeutische Industrie

Die entwickelte Methode wird verwendet, um L-Lysinhydrochlorid in der Multivitamin-Oral suspensionenproduktion in der pharmazeutischen Industrie zu quantifizieren

Wirkmechanismus

Target of Action

L-Lysine-4,4,5,5-d4 hydrochloride, also known as L-Lysine-d4 (hydrochloride), is primarily used in stable isotope labeling with amino acids in cell culture (SILAC) experiments . The primary targets of this compound are the proteins in living cells .

Mode of Action

In SILAC experiments, L-Lysine-4,4,5,5-d4 hydrochloride is incorporated into proteins during cell culture. This incorporation allows for the specific analysis of protein expression by mass spectrometry . The compound interacts with its targets (proteins) by replacing the regular lysine residues in the protein structure. This replacement results in a mass shift in the protein, which can be detected and quantified using mass spectrometry .

Biochemical Pathways

The biochemical pathway affected by L-Lysine-4,4,5,5-d4 hydrochloride is the protein synthesis pathway. During protein synthesis, the deuterated lysine is incorporated into the proteins in place of the regular lysine. This incorporation results in proteins with a different mass, allowing for the differentiation and quantification of proteins in different experimental conditions .

Result of Action

The result of the action of L-Lysine-4,4,5,5-d4 hydrochloride is the production of proteins with a different mass. These proteins can be differentiated from those produced under different experimental conditions using mass spectrometry. This allows for the specific analysis and quantification of protein expression .

Action Environment

The action of L-Lysine-4,4,5,5-d4 hydrochloride is influenced by the conditions of the cell culture environment. Factors such as the composition of the culture medium, temperature, and pH can affect the efficiency of incorporation of the deuterated lysine into proteins . Therefore, these factors must be carefully controlled during SILAC experiments to ensure accurate and reliable results.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

L-Lysine-4,4,5,5-d4 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is an essential amino acid that contains a hydrophobic chain and fewer chromophore groups . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

L-Lysine-4,4,5,5-d4 Hydrochloride influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit significant benefits in the management of osteoporosis due to its ability to modulate the intestinal absorption as well as the renal excretion of calcium .

Eigenschaften

IUPAC Name |

(2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-UGJIAQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

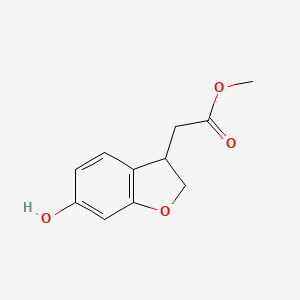

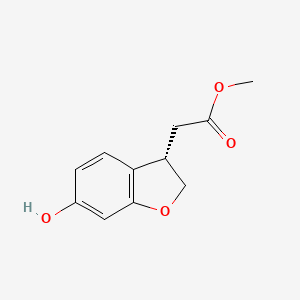

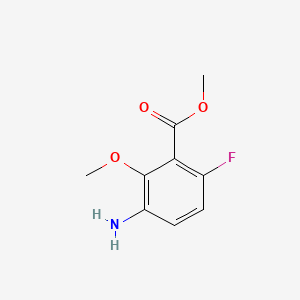

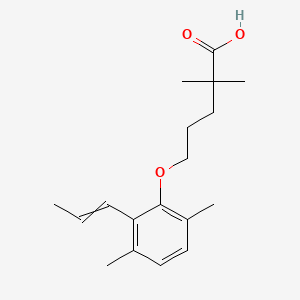

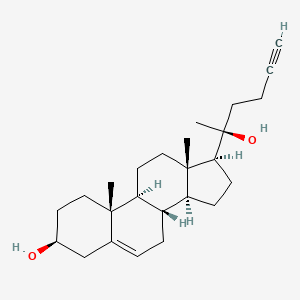

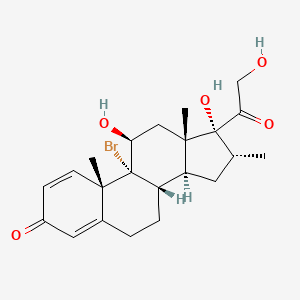

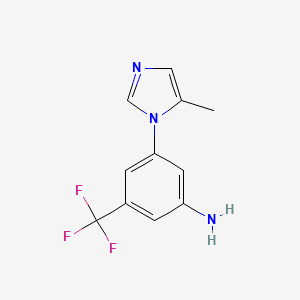

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)

![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/no-structure.png)